4-Amino-3-methanesulfonylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

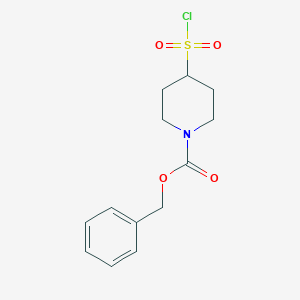

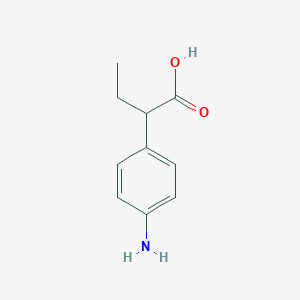

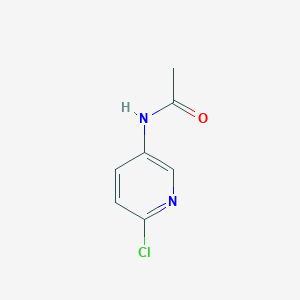

4-Amino-3-methanesulfonylbenzoic acid is a chemical compound with the CAS Number: 34263-58-6 . It has a molecular weight of 215.23 .

Synthesis Analysis

The synthesis of 4-Amino-3-methanesulfonylbenzoic acid from 4-CHLORO-3-CHLOROSULFONYLBENZOIC ACID has been reported .Molecular Structure Analysis

The molecular formula of 4-Amino-3-methanesulfonylbenzoic acid is C8H9NO4S .Aplicaciones Científicas De Investigación

1. Double Decarboxylative Coupling Reactions

- Application Summary: This compound is used in double decarboxylative coupling reactions of carboxylic acids, a new avenue for forging carbon–carbon bonds . This synthetic strategy utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .

2. Promoting Fibroblast Proliferation

- Application Summary: This synthetic amino acid has potential for promoting fibroblast proliferation . It was synthesized in solution, purified, and characterized using NMR spectroscopy, polarimetry, and melting point determination .

- Methods of Application: Dynamic Light Scattering (DLS) analysis demonstrated its ability to form aggregates with an average size of 391 nm, extending to the low micrometric size range . Cellular biological assays revealed its ability to enhance fibroblast cell growth .

- Results or Outcomes: The synthetic amino acid was found to bind serum albumins (using bovine serum albumin (BSA) as a model), and CD deconvolution provided insights into the changes in the secondary structures of BSA upon interaction with the amino acid ligand .

3. Homopolymerization of Aminobenzenesulfonic Acid

- Application Summary: The homopolymerization of o,m,p-aminobenzenesulfonic acid has been a challenging act because of the strong electron withdrawing nature of the sulfonic acid group (-SO3H) .

4. Amine-functionalized Metal–Organic Frameworks

Safety And Hazards

Propiedades

IUPAC Name |

4-amino-3-methylsulfonylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-14(12,13)7-4-5(8(10)11)2-3-6(7)9/h2-4H,9H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXUUHUNEVUMHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-methanesulfonylbenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.